molecular formula C20H17F3N4O3 B2495423 Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone CAS No. 1396864-90-6

Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone

Cat. No. B2495423
CAS RN: 1396864-90-6
M. Wt: 418.376
InChI Key: TURIUBFFKOYSFN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can vary based on the specific compound. The core structure consists of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound and the conditions under which the reactions take place. For instance, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary based on the specific compound. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Future Directions

The future directions of research on pyrazolo[1,5-a]pyrimidines are likely to involve further exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-6-4-14(5-7-15)18(28)25-9-11-26(12-10-25)19(29)16-13-24-27-8-2-1-3-17(16)27/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURIUBFFKOYSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone

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